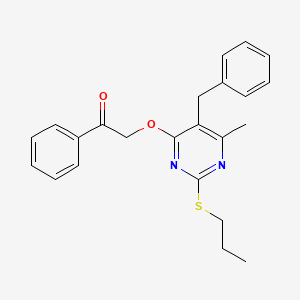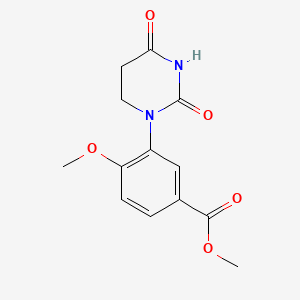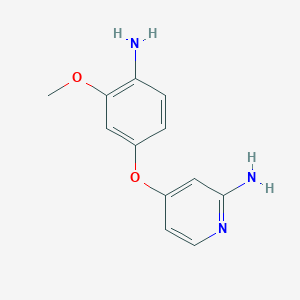
2-Amino-4-(4-amino-3-methoxyphenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine is an organic compound with a complex structure that includes both an amino group and a methoxy group attached to a phenoxy ring, which is further connected to a pyridinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3-methoxyphenol with 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group will produce an amine.
Scientific Research Applications
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both amino and methoxy groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar in structure but lacks the pyridinamine moiety.
4-Amino-3-methoxyphenol: Similar phenoxy structure but without the pyridinamine group.
2-Amino-4-methoxypyridine: Contains the pyridinamine structure but lacks the phenoxy group.
Uniqueness
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine is unique due to the combination of the phenoxy and pyridinamine moieties, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its individual components.
Properties
CAS No. |
864245-31-8 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(4-amino-3-methoxyphenoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-11-6-8(2-3-10(11)13)17-9-4-5-15-12(14)7-9/h2-7H,13H2,1H3,(H2,14,15) |
InChI Key |
GLVNFEXGTOGWSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC(=NC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
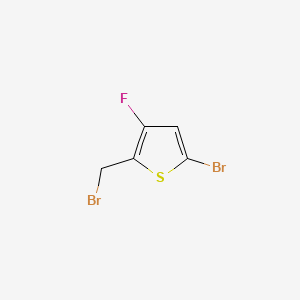
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
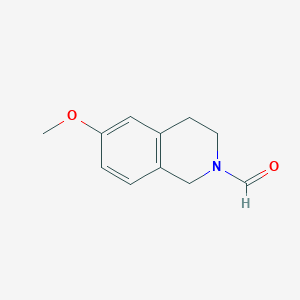
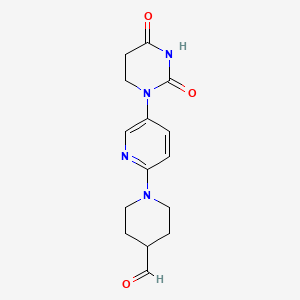
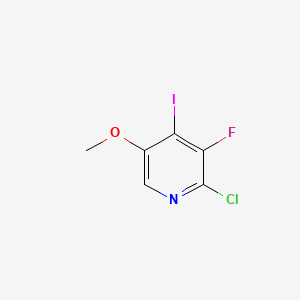
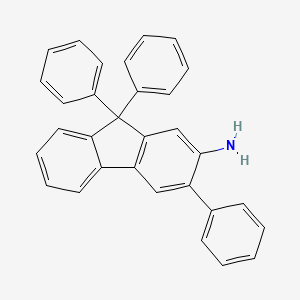
![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)

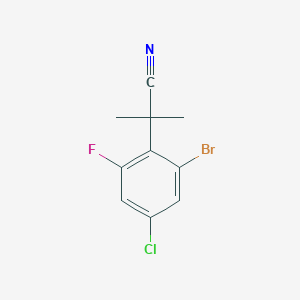
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
